molecular formula C10H18O B14865126 7-Methylspiro[3.5]nonan-1-ol

7-Methylspiro[3.5]nonan-1-ol

Cat. No.: B14865126
M. Wt: 154.25 g/mol
InChI Key: BLNFPKIKMZEFBE-UHFFFAOYSA-N
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Description

7-Methylspiro[35]nonan-1-ol is a spirocyclic compound characterized by a unique structure where a nonane ring is fused to a spiro carbon, which is also bonded to a methyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methylspiro[3.5]nonan-1-ol typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of a suitable precursor with a strong base to induce cyclization. For example, the reaction of a nonane derivative with a methyl group and a hydroxyl group can be cyclized using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Methylspiro[3.5]nonan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether under reflux.

    Substitution: SOCl2 in pyridine at room temperature.

Major Products

    Oxidation: 7-Methylspiro[3.5]nonan-1-one.

    Reduction: this compound derivatives.

    Substitution: 7-Methylspiro[3.5]nonan-1-chloride or 7-Methylspiro[3.5]nonan-1-bromide.

Scientific Research Applications

7-Methylspiro[3.5]nonan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methylspiro[3.5]nonan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The spirocyclic structure may also interact with enzymes or receptors, modulating their function. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,7-Dioxaspiro[5.5]undecane
  • 1,6-Dioxaspiro[4.5]decane
  • 2,6-Dichlorospiro[3.3]heptane

Uniqueness

7-Methylspiro[3.5]nonan-1-ol is unique due to its specific spirocyclic structure with a methyl and hydroxyl group, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

7-methylspiro[3.5]nonan-3-ol

InChI

InChI=1S/C10H18O/c1-8-2-5-10(6-3-8)7-4-9(10)11/h8-9,11H,2-7H2,1H3

InChI Key

BLNFPKIKMZEFBE-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CC1)CCC2O

Origin of Product

United States

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